

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Fumaric Acid

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Compound of Interest

Compound Name: *Fumaric acid-d2*

Cat. No.: *B051780*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated fumaric acid, a crucial isotopically labeled compound in various scientific and pharmaceutical applications. This document details quantitative physical data, comprehensive experimental protocols for characterization, and visual representations of key experimental workflows.

Introduction to Deuterated Fumaric Acid

Deuterated fumaric acid is a stable isotope-labeled version of fumaric acid where one or more hydrogen atoms have been replaced by deuterium atoms. The two most common forms are **fumaric acid-d2** (HOOC-CD=CD-COOH) and fumaric acid-d4 (DOOC-CD=CD-COOD). This isotopic substitution imparts a higher molecular weight and distinct spectroscopic properties, making it an invaluable tool in metabolomics, reaction mechanism studies, and as an internal standard in mass spectrometry and NMR spectroscopy. Its use in drug development can also help in understanding metabolic pathways and improving the pharmacokinetic profiles of active pharmaceutical ingredients.

Quantitative Physical Data

The primary physical characteristics of **fumaric acid-d2** and fumaric acid-d4 are summarized in the tables below for easy comparison.

Table 1: General Physical Properties

Property	Fumaric Acid-d2	Fumaric Acid-d4
Molecular Formula	C ₄ H ₂ D ₂ O ₄	C ₄ D ₄ O ₄
Molecular Weight	118.08 g/mol	120.10 g/mol
Appearance	White solid	White solid
Melting Point	299-300 °C (subl.)	299-300 °C (subl.)
Isotopic Purity	Typically ≥98 atom % D	Typically ≥98 atom % D

Table 2: Spectroscopic and Structural Identifiers

Identifier	Fumaric Acid-d2	Fumaric Acid-d4
CAS Number	24461-32-3	194160-45-7
InChI Key	VZCYOOQTPOCHFL-FBBQFRKLSA-N	VZCYOOQTPOCHFL-JXRVJRKUSA-N
SMILES String	O=C(O)/C([2H])=C([2H])/C(O)=O	[2H]OC(=O)/C([2H])=C([2H])/C(=O)O[2H]

Experimental Protocols

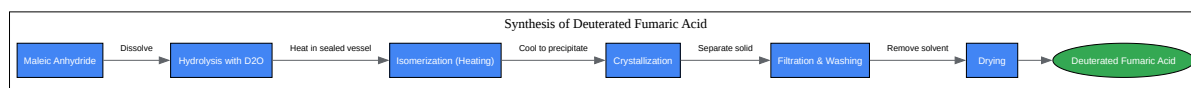
This section outlines the detailed methodologies for determining the key physical characteristics of deuterated fumaric acid.

Synthesis of Deuterated Fumaric Acid

The synthesis of deuterated fumaric acid typically involves the isomerization of deuterated maleic acid.

Protocol for Synthesis of **Fumaric Acid-d2** and -d4:

- **Starting Material:** Begin with commercially available maleic anhydride.
- **Hydrolysis with Deuterium Oxide:** Dissolve maleic anhydride in deuterium oxide (D_2O) to form maleic acid- d_2 . For fumaric acid- d_4 , this step should be performed under an inert atmosphere to prevent H/D exchange with atmospheric moisture.
- **Isomerization:** Heat the aqueous solution of maleic acid- d_2 (or - d_4) in a sealed vessel. The reaction is typically carried out at temperatures ranging from $150^{\circ}C$ to $200^{\circ}C$ for several hours. The isomerization can be catalyzed by adding a small amount of a mineral acid (e.g., DCl in D_2O).
- **Crystallization and Purification:** Fumaric acid is significantly less soluble in water than maleic acid. As the reaction proceeds, deuterated fumaric acid will precipitate out of the solution. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
- **Filtration and Washing:** Collect the crystalline product by vacuum filtration. Wash the crystals with cold D_2O to remove any unreacted maleic acid and other impurities.
- **Drying:** Dry the purified deuterated fumaric acid in a vacuum oven at a moderate temperature (e.g., $70-80^{\circ}C$) to remove any residual solvent.



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Caption: Workflow for the synthesis of deuterated fumaric acid.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol for Melting Point Determination:

- **Sample Preparation:** Finely powder a small amount of the deuterated fumaric acid.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube in a melting point apparatus.
- **Heating:** Heat the sample rapidly to about 20°C below the expected melting point (around 280°C). Then, decrease the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). A sharp melting range ($\leq 1^\circ\text{C}$) is indicative of high purity.



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Caption: Experimental workflow for melting point determination.

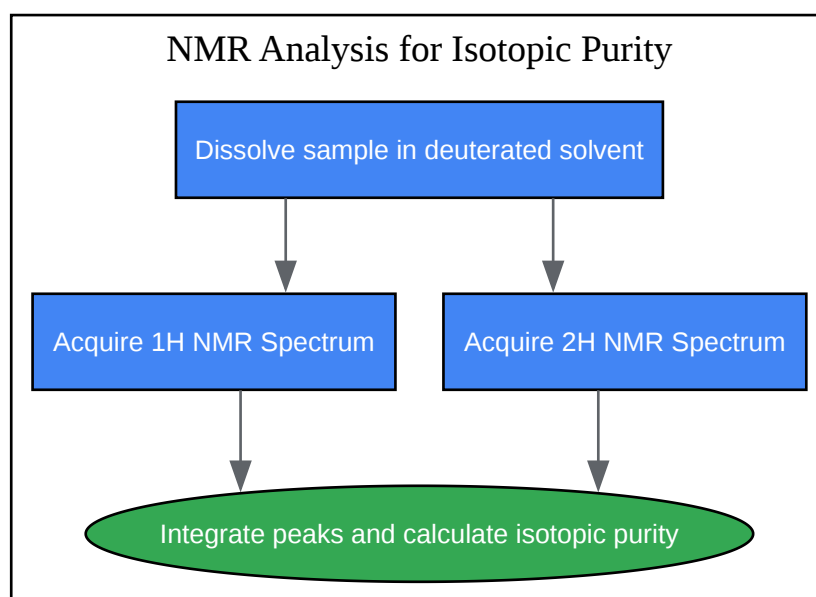
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the isotopic labeling and purity.

Protocol for ^1H and ^2H NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the deuterated fumaric acid in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- **^1H NMR Analysis:** Acquire a ^1H NMR spectrum. The absence or significant reduction of the proton signal at the vinylic position (around 6.5 ppm for fumaric acid) confirms deuteriation at these sites. Residual proton signals can be used to quantify the isotopic purity.

- ^2H NMR Analysis: Acquire a ^2H NMR spectrum. A strong deuterium signal at the corresponding chemical shift confirms the presence and location of the deuterium atoms.
- Data Analysis: Integrate the relevant peaks in both spectra to determine the atom % D isotopic enrichment.



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Caption: Workflow for NMR-based isotopic purity analysis.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides information on the molecular structure and the presence of C-D bonds.

Protocol for FTIR/Raman Spectroscopy:

- Sample Preparation (FTIR): Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Sample Preparation (Raman): Place a small amount of the solid sample directly onto the sample holder of the Raman spectrometer.

- **Data Acquisition:** Acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm^{-1} for FTIR and 3500-100 cm^{-1} for Raman).
- **Data Analysis:** Look for the characteristic C-D stretching and bending vibrations, which appear at lower frequencies compared to C-H vibrations due to the heavier mass of deuterium. The O-D stretch in fumaric acid-d₄ will also be shifted to a lower frequency compared to the O-H stretch.

X-ray Crystallography

X-ray crystallography can be used to determine the precise three-dimensional structure of the deuterated fumaric acid crystal.

Protocol for Single-Crystal X-ray Diffraction:

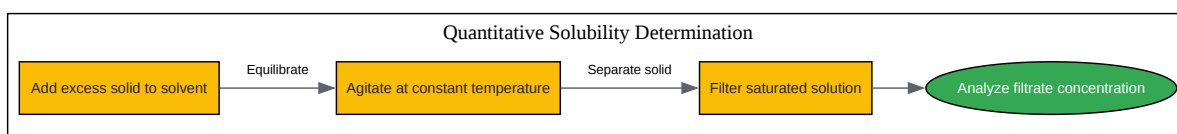
- **Crystal Growth:** Grow single crystals of deuterated fumaric acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
- **Crystal Mounting:** Mount a suitable single crystal on a goniometer head.
- **Data Collection:** Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The resulting structure will confirm the molecular geometry and intermolecular interactions in the solid state.

Solubility Determination

Protocol for Solubility Determination:

- **Solvent Screening:** Test the solubility of a small amount of deuterated fumaric acid in various solvents (e.g., water, ethanol, acetone, diethyl ether) at room temperature.
- **Quantitative Measurement (e.g., in Water):**

- Add an excess amount of the solid to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
- Filter the saturated solution to remove the undissolved solid.
- Determine the concentration of the dissolved fumaric acid in the filtrate using a suitable analytical method, such as titration with a standardized base or by creating a calibration curve with a UV-Vis spectrophotometer.



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Caption: Workflow for quantitative solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of deuterated fumaric acid for researchers and professionals in drug development. The provided data and detailed experimental protocols offer a practical resource for the synthesis, characterization, and application of this important isotopically labeled compound. The visual workflows aim to clarify the experimental procedures, facilitating their implementation in a laboratory setting.

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